molecular formula C19H27N3O4S B14092252 (2S,5R,6R)-6-(3-Aminoadamantane-1-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(2S,5R,6R)-6-(3-Aminoadamantane-1-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B14092252
M. Wt: 393.5 g/mol
InChI Key: AZGNYRUNQKZSJQ-UHFFFAOYSA-N
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Description

Amantocillin is an antibiotic compound known for its broad-spectrum antibacterial activity. It is a semi-synthetic derivative of penicillin, designed to combat a variety of bacterial infections by inhibiting cell wall synthesis. This compound is particularly effective against gram-positive and some gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amantocillin typically involves the acylation of 6-aminopenicillanic acid with a specific side chain that enhances its antibacterial properties. The reaction is carried out under controlled conditions to ensure the stability and purity of the final product. Common reagents used in the synthesis include acyl chlorides and anhydrides, with solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of Amantocillin involves large-scale fermentation processes followed by chemical modification. The fermentation process uses Penicillium chrysogenum to produce 6-aminopenicillanic acid, which is then chemically modified to introduce the desired side chain. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Amantocillin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can modify the side chain, altering its antibacterial properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are used under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Amantocillin, each with unique antibacterial properties. These derivatives are often tested for enhanced efficacy and reduced resistance.

Scientific Research Applications

Amantocillin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.

    Biology: Employed in research on bacterial cell wall synthesis and mechanisms of antibiotic resistance.

    Medicine: Investigated for its potential to treat resistant bacterial infections and its role in combination therapies.

    Industry: Utilized in the development of new antibiotics and as a standard for quality control in pharmaceutical manufacturing.

Mechanism of Action

Amantocillin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell wall disruption and bacterial cell lysis. The compound targets multiple PBPs, making it effective against a broad range of bacteria.

Comparison with Similar Compounds

Similar Compounds

  • Ampicillin
  • Amoxicillin
  • Penicillin G
  • Cloxacillin

Comparison

Amantocillin is unique due to its enhanced stability and broader spectrum of activity compared to other penicillin derivatives. Unlike Ampicillin and Amoxicillin, Amantocillin is less susceptible to degradation by beta-lactamase enzymes, making it more effective against resistant bacterial strains. Additionally, its unique side chain modifications provide improved pharmacokinetic properties, such as better absorption and longer half-life.

Properties

Molecular Formula

C19H27N3O4S

Molecular Weight

393.5 g/mol

IUPAC Name

6-[(3-aminoadamantane-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H27N3O4S/c1-17(2)12(15(24)25)22-13(23)11(14(22)27-17)21-16(26)18-4-9-3-10(5-18)7-19(20,6-9)8-18/h9-12,14H,3-8,20H2,1-2H3,(H,21,26)(H,24,25)

InChI Key

AZGNYRUNQKZSJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C

Origin of Product

United States

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